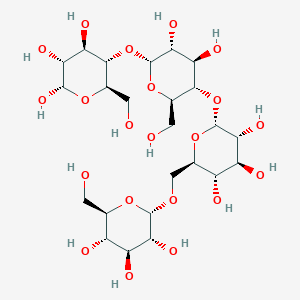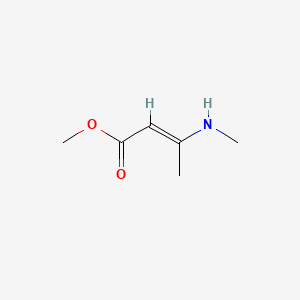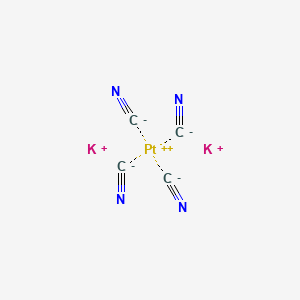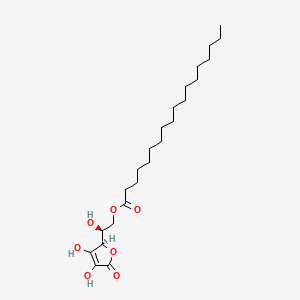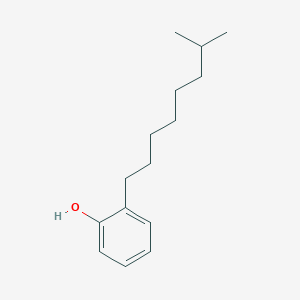
Isononilfenol
Descripción general
Descripción
Isononylphenol (INP) is a chemical compound that belongs to the family of alkylphenols. It is widely used in the production of detergents, plastics, and other industrial products. INP is a nonylphenol isomer that is derived from the reaction of nonene with phenol. The synthesis of INP involves the use of a catalyst and high temperatures, which can be hazardous to the environment and human health.
Aplicaciones Científicas De Investigación
Surfactante en la recuperación mejorada de petróleo
El isononilfenol, cuando se etoxila, se puede utilizar como un surfactante no iónico {svg_1}. Estos surfactantes se utilizan en la recuperación mejorada de petróleo, donde ayudan a aumentar la eficiencia de la extracción de petróleo {svg_2}. Lo hacen cambiando las interacciones de fase y energía en varias superficies de las interfaces líquido-aire, líquido-sólido y aceite-agua {svg_3}.
Componente en detergentes
Los derivados etoxilados del this compound se utilizan en la producción de detergentes {svg_4}. Estos compuestos exhiben actividad superficial bajo ciertas condiciones, lo que se debe tanto a la estructura química de sus moléculas como a las condiciones externas {svg_5}.
Ingrediente en productos para el cuidado personal
El this compound se utiliza en la formulación de productos para el cuidado personal {svg_6}. Esto se debe a sus propiedades surfactantes, que lo hacen útil en productos que requieren la capacidad de reducir la tensión superficial {svg_7}.
Uso en adhesivos y tintas
El this compound se utiliza en la producción de adhesivos y tintas {svg_8}. Sus propiedades como surfactante lo hacen útil en estas aplicaciones, donde puede ayudar a mejorar el rendimiento de estos productos {svg_9}.
Papel en los productos químicos de recuperación de petróleo
El this compound se utiliza en productos químicos de recuperación de petróleo {svg_10}. Estos productos químicos se utilizan en la industria petrolera para mejorar la recuperación de petróleo de los pozos de petróleo {svg_11}.
Uso en emulsionantes y solubilizantes
El this compound se utiliza en la producción de emulsionantes y solubilizantes {svg_12}. Estas son sustancias que ayudan a mezclar dos sustancias que normalmente no se mezclarían, como el aceite y el agua {svg_13}.
Mecanismo De Acción
Target of Action
Isononylphenol is primarily known as an endocrine-disrupting chemical . It has been found to interact with the endocrine system, specifically by mimicking the hormone estrogen . This means that its primary targets are estrogen receptors in various cells throughout the body .
Mode of Action
As an estrogen mimic, isononylphenol binds to estrogen receptors, triggering a response similar to that caused by the natural hormone . This can lead to a variety of changes within the cell, depending on the specific functions of the estrogen-responsive genes in that cell .
Biochemical Pathways
The biochemical pathways affected by isononylphenol are those typically influenced by estrogen. These can include pathways involved in cell growth and differentiation, reproduction, and various metabolic processes . The exact effects can vary widely depending on the specific cell type and the presence of other signaling molecules .
Pharmacokinetics
It is known that isononylphenol is moderately soluble in water , which can influence its bioavailability and distribution within the body
Result of Action
The molecular and cellular effects of isononylphenol’s action can be diverse, given its role as an endocrine disruptor. Potential effects include changes in cell growth and differentiation, reproductive effects, and potential toxic effects on various organ systems . For example, it has been found to have toxic effects on aquatic organisms, including acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity .
Action Environment
The action, efficacy, and stability of isononylphenol can be influenced by various environmental factors. For example, its prevalence in the environment and its potential role as an endocrine disruptor and xenoestrogen have attracted attention due to its ability to act with estrogen-like activity . The estrogenicity and biodegradation of isononylphenol heavily depend on the branching of the nonyl sidechain .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Isononylphenol is known to interact with various enzymes, proteins, and other biomolecules. It is a typical endocrine-disrupting chemical that exhibits estrogenic effects . This means it can mimic or interfere with the function of the hormone estrogen in an organism, potentially disrupting normal hormonal balance.
Cellular Effects
Isononylphenol can have significant effects on various types of cells and cellular processes. It has been found to be toxic to organisms and can cause a range of toxic effects, including acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Isononylphenol exerts its effects through various mechanisms. It can bind to estrogen receptors, mimicking the effects of natural estrogens and disrupting normal hormonal function . This can lead to changes in gene expression and can affect the activity of various enzymes.
Temporal Effects in Laboratory Settings
The effects of Isononylphenol can change over time in laboratory settings. It is known to be persistent in environmental areas and bio-accumulative in biotas . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Isononylphenol is involved in various metabolic pathways. It is a product of the degradation of nonylphenol ethoxylates, which are used in many industrial applications . The metabolic pathways involved in its degradation are thought to involve glucuronide and sulfate conjugation .
Transport and Distribution
Isononylphenol can be transported and distributed within cells and tissues. It enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources
Propiedades
IUPAC Name |
2-(7-methyloctyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVAZDQMPUOHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950626 | |
| Record name | 2-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27938-31-4, 11066-49-2 | |
| Record name | o-Isononylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-isononylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











A: Isononylphenol has the molecular formula C15H24O and a molecular weight of 220.3 g/mol. []
A: Researchers have used spectroscopic techniques like nuclear magnetic resonance (NMR) to investigate the structure and dynamics of isononylphenol ethoxylates in solution. [, , , ] Additionally, a study employed spectroscopic analysis to examine the structure of the barium salt of p-isononylphenol sulfide. []
A: Studies have shown that temperature significantly impacts the viscosity, stability, and microstructure of water-in-biodiesel microemulsions stabilized by polyethylene glycol ester of isononylphenol and 2-ethylhexanol. [] Additionally, temperature influences the self-diffusion coefficients and cloud point of mixed micelles of oxyethylated isononylphenols in aqueous solutions. []
A: Isononylphenol ethoxylates are nonionic surfactants that form micelles in aqueous solutions. The size and properties of these micelles vary depending on factors like the degree of ethoxylation, concentration, temperature, and presence of electrolytes. [, , , , , , ]
A: Oxyethylated isononylphenols can extract phenol from aqueous solutions, particularly near their cloud point. This property has been investigated using NMR spectroscopy and dynamic light scattering techniques. []
ANone: Research has explored the adsorption of isononylphenol ethoxylates on various surfaces, including:
- Silica gel: Adsorption isotherms and heat of adsorption have been studied for ethoxylated isononylphenol from n-decane and water onto silica gel. The results suggest a mechanism involving hydrogen bond formation between the ethoxy groups and silanol groups on the silica surface. [, ]
- Carbon nanotubes: Adsorption of isononylphenol ethoxylates with varying degrees of ethoxylation onto single-walled and multi-walled carbon nanotubes has been investigated. The findings indicate that the adsorption behavior is influenced by the degree of ethoxylation and suggests a dominant role for hydrophobic interactions in the adsorption process. [, ]
A: Isononylphenol and its ethoxylates are known endocrine disruptors that can negatively impact aquatic life and potentially human health. [, ]
A: Studies have examined the oxidative destruction of isononylphenol ethoxylate [], the influence of various factors on the chemical decomposition of these compounds [], and the kinetics of oxidation under the action of hydrogen peroxide in the presence of inorganic salts [].
ANone: Isononylphenol can undergo various chemical modifications, including:
- Sulfo- and aminomethylation: These reactions have been explored for the synthesis of active components in corrosion inhibitors. [, ]
- Carboxymethylation: Researchers have investigated the impact of carboxymethylation on the properties of isononylphenol ethoxylates, including their dielectric behavior [, ] and phase behavior in surfactant-water-hydrocarbon systems. []
ANone: Several analytical techniques are employed to characterize and quantify isononylphenol and its derivatives:
- Spectroscopic methods: NMR spectroscopy [, , , , , ] and UV-Vis spectroscopy [] are used to analyze the structure, dynamics, and concentration of these compounds.
- Other methods: Dynamic light scattering (DLS) [, , , ] helps determine the size of micelles and aggregates, while viscosimetry [, ] measures the viscosity of solutions containing these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

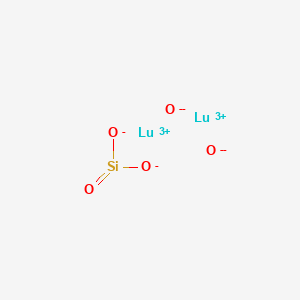
![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)

